molecular formula C10H8O5 B5884133 2-acetylisophthalic acid

2-acetylisophthalic acid

Cat. No. B5884133
M. Wt: 208.17 g/mol
InChI Key: BMASXPRYFCKHKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetylisophthalic acid (2-AIPA) is a derivative of isophthalic acid, which is widely used in the synthesis of various organic compounds. 2-AIPA is a white crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform. It is also known as acetylisophthalic anhydride or 1,3-diacetyl-2-benzene dicarboxylic anhydride.

Mechanism of Action

The mechanism of action of 2-AIPA is not well understood. However, it is believed to act as a nucleophile in organic reactions. It can also undergo hydrolysis to form isophthalic acid and acetic acid.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of 2-AIPA. However, it has been reported to be non-toxic and non-irritating to the skin and eyes. It is also not known to be mutagenic or carcinogenic.

Advantages and Limitations for Lab Experiments

The advantages of using 2-AIPA in lab experiments include its high purity, solubility in organic solvents, and ease of handling. However, its high melting point and limited availability can be a limitation.

Future Directions

There are several future directions for the research on 2-AIPA. One area of interest is the synthesis of new organic compounds using 2-AIPA as a starting material. Another area of interest is the development of new methods for the synthesis of 2-AIPA with higher yield and purity. The use of 2-AIPA in the production of polyesters and other polymers is also an area of interest for future research. Additionally, the investigation of the mechanism of action and the biochemical and physiological effects of 2-AIPA can provide valuable insights into its potential applications.

Synthesis Methods

2-AIPA can be synthesized by the reaction of isophthalic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction takes place at high temperature and the product is obtained by recrystallization from ethanol.

Scientific Research Applications

2-AIPA has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various organic compounds such as dyes, pigments, and pharmaceuticals. It is also used as a reagent in the synthesis of acetylated derivatives of carbohydrates, amino acids, and peptides. 2-AIPA is used as a precursor for the synthesis of polyesters, which are used in the production of fibers, films, and coatings.

properties

IUPAC Name

2-acetylbenzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O5/c1-5(11)8-6(9(12)13)3-2-4-7(8)10(14)15/h2-4H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMASXPRYFCKHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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